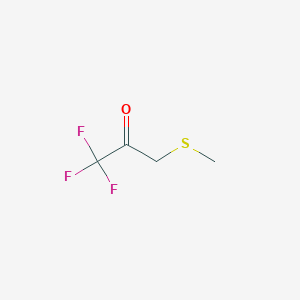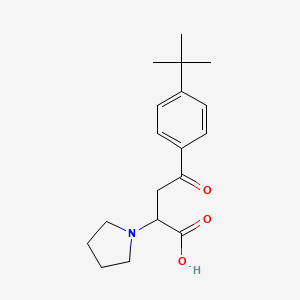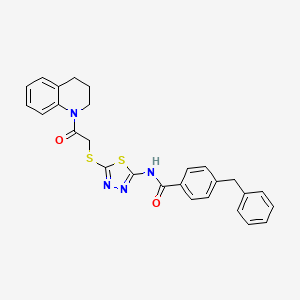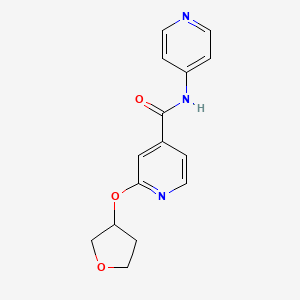![molecular formula C15H16BrN3O3S B2964688 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692746-37-5](/img/structure/B2964688.png)
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide” is not available, a similar compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is involved in various synthetic and characterization studies, contributing significantly to the field of organic and medicinal chemistry. For instance, its structural derivatives have been synthesized and characterized through different chemical reactions, showcasing its potential in the synthesis of complex molecules. One study involved the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound closely related to our target molecule, highlighting the structural versatility and reactivity of such compounds in creating new chemical entities with potential biological activities (Anuradha et al., 2014).
Biological Evaluation
Although direct biological applications of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide were not highlighted in the papers retrieved, related compounds demonstrate significant biological evaluations. For example, derivatives of closely related structures have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting that compounds within this chemical framework could be explored for their potential therapeutic effects (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds with similar structural motifs have been synthesized and tested for their antimicrobial activities. This suggests the potential of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide and its derivatives in contributing to the development of new antimicrobial agents. A particular study focused on the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating the antimicrobial potential of such compounds (Gad-Elkareem et al., 2011).
Insecticidal and Fungicidal Activities
The chemical framework of 5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide also lends itself to investigations into insecticidal and fungicidal properties. Synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which share a resemblance to the target compound, has been explored for these biological activities, indicating the broader applicability of this chemical class in agricultural and pest control applications (Zhu et al., 2014).
Propiedades
IUPAC Name |
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-10(2)19-23(21,22)14-5-3-13(4-6-14)18-15(20)11-7-12(16)9-17-8-11/h3-10,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRAWPEUKNLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)
![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)
![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)



![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)
![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)
![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)
![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)
